molecular formula C8H3Cl2N3 B1393766 5,6-Dichloro-1H-indazole-3-carbonitrile CAS No. 885278-39-7

5,6-Dichloro-1H-indazole-3-carbonitrile

Cat. No. B1393766
M. Wt: 212.03 g/mol
InChI Key: KPYROIGJUKKVPI-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H3Cl2N3 . It has a molecular weight of 212.04 .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-indazole-3-carbonitrile is defined by its molecular formula, C8H3Cl2N3 . The molecule includes an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this case, the indazole ring is substituted with two chlorine atoms and a carbonitrile group .


Physical And Chemical Properties Analysis

5,6-Dichloro-1H-indazole-3-carbonitrile is a solid compound . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Anti-Microbial Activity

5,6-Dichloro-1H-indazole-3-carbonitrile has been explored in the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These derivatives were synthesized using a catalyzed Grieco condensation method, and some showed significant anti-microbial activity against various Gram-positive, Gram-negative bacteria, yeast, and filamentous fungi (Yakaiah et al., 2008).

Inhibition of Nitric Oxide Synthases

Research on 1H-indazole-7-carbonitrile, a closely related compound, revealed its potent inhibition effects on nitric oxide synthases (NOS). It demonstrated a preference for constitutive NOS over inducible NOS, suggesting potential applications in controlling nitric oxide levels (Cottyn et al., 2008).

Novel Tricyclic Derivative Synthesis

Another application is in the synthesis of tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These compounds, containing biologically active pyrimidine and indazole templates, were synthesized through a three-component reaction catalyzed by base di-n-butylamine (Shinde & Jeong, 2016).

Corrosion Inhibition

Pyranopyrazole derivatives, including similar carbonitrile compounds, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency was noted to be significant, suggesting potential industrial applications (Yadav et al., 2016).

Mechanistic Investigations

Mechanistic studies have also been conducted on similar carbonitrile compounds, providing insights into their reaction mechanisms and structural transformations under various conditions. This is essential for understanding and optimizing their use in chemical syntheses (Liu et al., 2013).

Explosive Material Synthesis

One interesting application is in the synthesis of insensitive high explosives. A study explored triazolotriazine carbonitrile derivatives for their potential as explosive materials, finding them to have high thermal stability and insensitivity to impact and electrical discharge (Snyder et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5,6-dichloro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYROIGJUKKVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693087
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1H-indazole-3-carbonitrile

CAS RN

885278-39-7
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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